molecular formula C28H28N4O6 B2406095 2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1276591-69-5

2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2406095
CAS No.: 1276591-69-5
M. Wt: 516.554
InChI Key: NTKTWODSXUOWNW-UHFFFAOYSA-N
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Description

Its structure features:

  • Core: A pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, which provides a planar, aromatic system conducive to π-π interactions in biological targets.
  • Substituents: Position 2: A 4-ethoxyphenyl group, introducing electron-donating ethoxy substituents that may enhance solubility and modulate receptor binding. Position 5: A methyl-substituted oxazole ring linked to a 3,4,5-trimethoxyphenyl moiety.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O6/c1-6-37-20-9-7-18(8-10-20)21-15-23-28(33)31(11-12-32(23)30-21)16-22-17(2)38-27(29-22)19-13-24(34-3)26(36-5)25(14-19)35-4/h7-15H,6,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKTWODSXUOWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to a class of pyrazolo[1,5-a]pyrazin derivatives that have shown promising biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with various amines under different conditions, including microwave-assisted methods. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structures of synthesized compounds.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit significant anticancer activity. For example:

  • Inhibition of A549 Lung Cancer Cells : A series of derivatives were evaluated for their ability to inhibit the growth of A549 lung cancer cells in a dosage- and time-dependent manner. Notably, certain compounds demonstrated enhanced inhibitory effects compared to others, with specific structural modifications leading to increased potency. For instance, compounds with a 4-chlorophenyl group showed markedly higher activity against A549 cells .

Antimicrobial Activity

The compound's derivatives have also been assessed for antimicrobial properties:

  • Antibacterial Activity : Compounds exhibiting potent inhibitory effects against Gram-positive and Gram-negative bacteria have been identified. In particular, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing biological activity:

Compound StructureBiological ActivityNotes
4-Chlorophenyl GroupHigh inhibition of A549 cellsModulates autophagy
3-Methoxy GroupEnhanced binding to DNA gyraseStrong antibacterial potential

The presence of specific functional groups significantly influences the biological activity of these compounds. For instance, the incorporation of methoxy groups has been linked to improved interaction with target proteins involved in bacterial resistance mechanisms.

Case Studies

  • Cell Line Studies : Various studies have documented the effects of pyrazolo[1,5-a]pyrazin derivatives on different cancer cell lines. One study reported that a specific derivative inhibited cell proliferation in both A549 and H322 lung cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : Another investigation highlighted the antifungal activity against Candida species and selective action against certain Gram-negative bacteria. The findings revealed that modifications in the chemical structure could enhance the growth inhibition zones compared to solvent controls .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic assessments indicate that some derivatives exhibit rapid clearance in vivo, which may limit their therapeutic potential unless modified for better bioavailability. Toxicological evaluations are essential to ensure safety profiles before advancing to clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name (Core Structure) Substituents Key Structural Differences Synthesis Insights Reference
Target Compound (Pyrazolo[1,5-a]pyrazin-4(5H)-one) - 2-(4-Ethoxyphenyl)
- 5-((5-Methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)
N/A Likely involves multi-step coupling of oxazole and pyrazolo-pyrazinone precursors.
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-(3-Chloro-4-ethoxyphenyl)
- 5-{[2-(4-ethoxy-3-methoxyphenyl)oxazol-4-yl]methyl}
Chloro substituent at phenyl position 3; reduced methoxy groups on oxazole-linked phenyl. Synthesized via regioselective alkylation and cyclization reactions .
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one - 2-(4-Chlorophenyl)
- 5-(3,4-dimethoxyphenethyl)
- 6,7-dihydro core
Partially saturated dihydro core; phenethyl instead of oxazole-methyl substituent. Prepared via condensation followed by hydrogenation .
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one - 3-Hydroxymethyl
- 5-(Oxadiazolylmethyl)
- 2-Phenyl
Oxadiazole instead of oxazole; hydroxymethyl group at position 3. Synthesized via hydrazine-mediated cyclization and functionalization .
9-Aryl-7-(4-nitrophenyl)-2-phenylpyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Triazolo-pyrimidine core with nitro and aryl substituents Fused triazolo-pyrimidine core instead of pyrazolo-pyrazinone. Multi-step synthesis involving cyclocondensation of hydrazides .

Key Observations :

Substituent Impact on Bioactivity: The target compound’s 3,4,5-trimethoxyphenyl group may enhance binding to tubulin or kinases compared to analogs with fewer methoxy groups (e.g., 4-ethoxy-3-methoxyphenyl in ), as methoxy groups are known to improve affinity in anticancer agents . Chlorine substituents (e.g., in ) often increase metabolic stability but may reduce solubility compared to ethoxy groups.

Oxadiazole (e.g., in ) versus oxazole heterocycles: Oxadiazoles are more electron-deficient, which could influence π-stacking interactions or metabolic pathways.

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise regioselective steps to attach the oxazole and trimethoxyphenyl groups, similar to methods described for and .
  • Analogs with fused ring systems (e.g., triazolo-pyrimidines in ) demand multi-component reactions, increasing synthetic difficulty.

Q & A

Q. Advanced

  • Sea urchin embryo assays assess antimitotic effects by monitoring microtubule disruption during cell division .
  • Cancer cell panels (e.g., NCI-60) screen for cytotoxicity, with IC₅₀ values compared to reference drugs like paclitaxel .
  • Xenograft models in mice validate tumor growth inhibition, though solubility issues (common with polyaromatic compounds) require formulation optimization .

How are substituents on the pyrazole ring optimized for selective kinase inhibition?

Advanced
Kinase selectivity is achieved through:

  • Bioisosteric replacement (e.g., oxazole for phenyl rings) to target ATP-binding pockets .
  • Positioning hydrogen-bond donors (e.g., NH groups) to interact with kinase hinge regions .
  • High-throughput screening of substituted pyrazoles against kinase libraries (e.g., EGFR, VEGFR2) to identify lead candidates .

What strategies mitigate synthetic challenges in scaling up multi-step reactions?

Q. Advanced

  • One-pot reactions reduce purification steps (e.g., solvent-free condensation of barbituric acids and pyrazol-amines ).
  • Flow chemistry improves yield in oxidation and acylation steps by enhancing heat/mass transfer .
  • Green solvents (e.g., ethanol-water mixtures) replace toxic reagents like DMF .

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